molecular formula C9H9F2NO B1432675 4,4-Difluorochroman-6-amine CAS No. 1187968-09-7

4,4-Difluorochroman-6-amine

Cat. No.: B1432675
CAS No.: 1187968-09-7
M. Wt: 185.17 g/mol
InChI Key: LWMQRVULTNRTIC-UHFFFAOYSA-N
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Description

4,4-Difluorochroman-6-amine is a chemical compound with the molecular formula C9H9F2NO It is a derivative of chroman, featuring two fluorine atoms at the 4th position and an amine group at the 6th position

Preparation Methods

The synthesis of 4,4-Difluorochroman-6-amine involves several steps, typically starting with the preparation of the chroman ring structure, followed by the introduction of fluorine atoms and the amine group. One common synthetic route includes the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the difluoromethylation process . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

4,4-Difluorochroman-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

4,4-Difluorochroman-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Difluorochroman-6-amine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, while the amine group can form hydrogen bonds, stabilizing the compound within the active site. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4,4-Difluorochroman-6-amine can be compared with other chroman derivatives, such as:

Properties

IUPAC Name

4,4-difluoro-2,3-dihydrochromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMQRVULTNRTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1(F)F)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4,4-difluoro-6-nitro-chromane (2.5 g, 11.6 mmol) in methanol (100 mL), add zinc powder (2.5 g, 34.8 mmol), then add dropwise a 15.5% aqueous solution of ammonium chloride (40 mL, 139 mmol), stir at room temperature for 5 hrs. Filter off the solid, add water (50 mL) to the filtrate, extract with EtOAc (50 mL×2). Combine the organic layers, wash with brine (50 mL×2), dry over anhydrous Na2SO4. Concentrate under reduced pressure to get a crude residue. Purification by chromatography (silica gel, EtOAc:PE=1:3) affords the title compound (1.8 g, 83.7%). MS: (M+1): 186.2.
Name
4,4-difluoro-6-nitro-chromane
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
83.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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